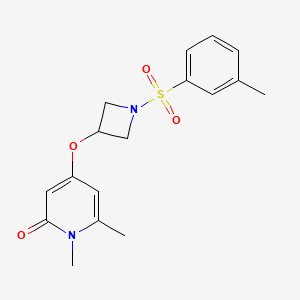

1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1,6-dimethyl-4-[1-(3-methylphenyl)sulfonylazetidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12-5-4-6-16(7-12)24(21,22)19-10-15(11-19)23-14-8-13(2)18(3)17(20)9-14/h4-9,15H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUIVGFEAVISMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one typically involves multiple steps:

Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions.

Attachment of the m-Tolylsulfonyl Group: This step usually involves sulfonylation reactions using reagents like m-toluenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the pyridinone core or the azetidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various halides or sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs with Modified Sulfonyl Groups

Compound : 1,6-Dimethyl-4-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one (CAS 2034310-89-7)

- Key Differences : Replaces the m-tolylsulfonyl group with a thiophene-2-sulfonyl substituent.

- Implications :

- Electron Effects : Thiophene’s aromatic sulfur may enhance π-π stacking compared to the m-tolyl group’s methyl-substituted benzene.

- Solubility : The thiophene moiety could reduce hydrophobicity relative to the m-tolyl group.

- Molecular Weight : 340.42 g/mol (vs. ~363.46 g/mol for the target compound, estimated based on m-tolylsulfonyl’s molecular formula).

- Applications: Potential differences in bioavailability or receptor binding due to sulfonyl group variation .

Pyridinone Derivatives with Trifluoromethyl Substituents

Compound 1 : 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one (CAS 22123-19-9)

- Key Differences : Lacks the azetidinyloxy-sulfonyl side chain but includes a trifluoromethyl group at position 3.

- Similarity Score: 0.87 (structural similarity to the target compound, likely based on Tanimoto coefficients from molecular fingerprints) .

Compound 2 : 1,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (CAS 343981-56-6)

- Key Differences: Shares the 1,6-dimethylpyridinone core but substitutes the azetidinyloxy-sulfonyl group with -CF₃.

- Implications :

Heterocyclic Analogs with Thiophene/Coumarin Moieties

Compound : 1-Cyclopropyl-6-methyl-4-((1-(1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

- Key Differences : Replaces m-tolylsulfonyl with a thiophen-3-yl-carbonyl-azetidine group.

- Implications :

Comparative Data Table

Research Implications

- Structure-Activity Relationships (SAR) : The m-tolylsulfonyl group’s steric bulk may improve target selectivity over thiophene-sulfonyl analogs in receptor-ligand interactions.

- Drug Design: Trifluoromethyl-substituted pyridinones offer advantages in metabolic stability but may require additional functionalization for solubility .

Biological Activity

1,6-Dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, with CAS number 2034289-57-9, is a synthetic organic compound belonging to the pyridinone class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. Its structure features a pyridinone core linked to an azetidine moiety and an m-tolylsulfonyl group, which may influence its biological interactions and efficacy.

| Property | Value |

|---|---|

| CAS Number | 2034289-57-9 |

| Molecular Formula | C₁₇H₂₀N₂O₄S |

| Molecular Weight | 348.4 g/mol |

| Chemical Class | Pyridinones |

Biological Activity

Research indicates that compounds in the pyridinone class often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of 1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one has been explored in various studies.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism of action likely involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer effects. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival. Further studies are required to elucidate the precise molecular targets and mechanisms involved.

The biological activity of 1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is hypothesized to involve interaction with specific enzymes or receptors within target cells. This interaction may modulate enzymatic activity or receptor signaling, leading to therapeutic effects.

Research Findings and Case Studies

Several studies have reported on the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : The compound was synthesized using a multi-step process involving the formation of the pyridinone core, introduction of the azetidine ring via nucleophilic substitution, and subsequent sulfonylation with m-toluenesulfonyl chloride .

- Biological Profiling : In a study published in the Journal of Organic Chemistry, researchers profiled various azetidine-based compounds for their biological activities, highlighting the potential of 1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one as a lead candidate for further drug development .

- Anticancer Studies : A recent investigation into the anticancer properties revealed that this compound exhibited selective cytotoxicity towards several cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds indicates that variations in functional groups significantly affect biological activity. For example:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1,6-dimethyl-4-((1-(p-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one | p-Tolylsulfonyl group | Similar antimicrobial activity |

| 1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-3(1H)-one | Different position of pyridinone core | Altered pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.